molecular formula C10H13Br B2654702 1-(Bromomethyl)-2-propylbenzene CAS No. 651756-38-6

1-(Bromomethyl)-2-propylbenzene

Cat. No.: B2654702
CAS No.: 651756-38-6
M. Wt: 213.118
InChI Key: SFJPMPUBUQLQTE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-propylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromomethyl group and a propyl group are attached to the benzene ring

Scientific Research Applications

1-(Bromomethyl)-2-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-2-propylbenzene” is believed to involve the formation of a propylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product .

Safety and Hazards

Brominated propylbenzenes can be hazardous. They are flammable liquids and can cause skin corrosion/irritation and serious eye damage/eye irritation. They can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-propylbenzene can be synthesized through the bromination of 2-propylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of NBS and a radical initiator remains consistent, but the process is scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-propylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 2-propylbenzyl alcohol.

    Oxidation: 2-propylbenzoic acid.

    Reduction: 2-propylmethylbenzene.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-propylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-3-propylbenzene: Isomer with the bromomethyl group in a different position.

    1-(Bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a propyl group.

Properties

IUPAC Name

1-(bromomethyl)-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJPMPUBUQLQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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